1-Hydroxy-3,7-dimethoxyxanthone

Antifungal Candida parapsilosis MIC

1-Hydroxy-3,7-dimethoxyxanthone (also known as Gentisein-3,7-dimethylether) is a naturally occurring tetraoxygenated xanthone with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol. It belongs to the class of polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9, featuring methoxy substituents at positions 3 and 7 and a single hydroxy group at position 1.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 13379-35-6
Cat. No. B191300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,7-dimethoxyxanthone
CAS13379-35-6
Synonyms1-Hydroxy-3,7-dimethoxyxanthone
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC
InChIInChI=1S/C15H12O5/c1-18-8-3-4-12-10(5-8)15(17)14-11(16)6-9(19-2)7-13(14)20-12/h3-7,16H,1-2H3
InChIKeyFWBPZAVSTQBRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3,7-dimethoxyxanthone (CAS 13379-35-6) – Structural Identity and Procurement Baseline for Xanthone Researchers


1-Hydroxy-3,7-dimethoxyxanthone (also known as Gentisein-3,7-dimethylether) is a naturally occurring tetraoxygenated xanthone with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol [1]. It belongs to the class of polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9, featuring methoxy substituents at positions 3 and 7 and a single hydroxy group at position 1 [1]. The compound has been isolated from diverse plant genera including Gentiana lutea, Polygala tenuifolia, Swertia chirayita, and Anthocleista vogelii [2]. Its substitution pattern—specifically the 1-hydroxy-3,7-dimethoxy arrangement—distinguishes it from closely related regioisomers such as 1-hydroxy-3,5-dimethoxyxanthone and 1-hydroxy-3,7,8-trimethoxyxanthone, with which it co-occurs in several plant species, creating a need for precise structural verification during procurement [2].

Why Generic Xanthone Substitution Fails: Critical Differentiation Points for 1-Hydroxy-3,7-dimethoxyxanthone


Within the xanthone family, small changes in the number, position, and methylation status of hydroxy and methoxy groups dramatically alter biological activity profiles. 1-Hydroxy-3,7-dimethoxyxanthone cannot be functionally interchanged with its closest analogs—such as 1-hydroxy-3,7,8-trimethoxyxanthone, 1,8-dihydroxy-3,7-dimethoxyxanthone, or 1,3,7-trihydroxyxanthone (gentisein)—because these structural variations produce quantifiable differences in antifungal potency, enzyme inhibition, and target binding affinity [1]. For example, the addition of a single methoxy group at position 8 (yielding 1-hydroxy-3,7,8-trimethoxyxanthone) results in an 8-fold improvement in anti-Candida activity, while removal of the 3,7-methyl groups (yielding gentisein) completely alters the serotonin uptake inhibition profile [1][2]. Researchers and procurement specialists must therefore verify the exact substitution pattern, as even regioisomers with identical molecular formulas exhibit divergent biological behaviors that cannot be predicted from class-level generalizations.

Quantitative Evidence Guide: 1-Hydroxy-3,7-dimethoxyxanthone vs. Closest Xanthone Comparators


Anti-Candida Activity: 8-Fold Lower Potency Than 1-Hydroxy-3,7,8-trimethoxyxanthone Defines a Selectivity Window

In a direct head-to-head comparison against Candida parapsilosis, 1-hydroxy-3,7-dimethoxyxanthone (compound 2) exhibited an MIC of 200 μg/mL, whereas its 8-methoxy congener 1-hydroxy-3,7,8-trimethoxyxanthone (compound 3) was 8-fold more potent with an MIC of 25 μg/mL under identical broth microdilution conditions [1]. This large potency gap, originating from a single additional methoxy group, demonstrates that the 3,7-dimethoxy substitution pattern is significantly less optimized for fungal sterol-14-α-demethylase engagement than the 3,7,8-trimethoxy configuration, providing a clear structure-activity relationship (SAR) anchor point for selecting among co-occurring xanthone isomers [1].

Antifungal Candida parapsilosis MIC Xanthone SAR

In Silico Target Engagement: Superior Docking Affinity for Sterol-14-α-Demethylase Compared to Fluconazole

In a molecular docking study against lanosterol 14-alpha demethylase (CYP51), 1-hydroxy-3,7-dimethoxyxanthone demonstrated a binding affinity energy of −8.8 kcal/mol, surpassing the clinical antifungal fluconazole which exhibited −8.3 kcal/mol under the same computational conditions [1]. The xanthone engaged six of the thirteen active-site amino acid residues (Tyr-118, Tyr-132, Gly-307, His-377, Ser-378, and Met-508), interacting with the same Tyr-132 residue whose mutation is directly associated with fluconazole resistance in Candida spp. [1]. This affinity advantage, combined with a differentiated binding pose, positions the compound as a candidate scaffold for further optimization against azole-resistant fungal strains [1].

Molecular docking Sterol-14-α-demethylase CYP51 Antifungal drug discovery

Mutagenicity Profile: Demonstrated Genotoxic Potential Distinguishes 1-Hydroxy-3,7-dimethoxyxanthone from the Non-Mutagenic Parent Xanthone

In a comparative mutagenicity assessment, 1-hydroxy-3,7-dimethoxyxanthone was reported as mutagenic against Salmonella typhimurium strains TA100, TA98, TA97, and TA2637 both with and without metabolic activation, whereas the unsubstituted parent xanthone was non-mutagenic under identical test conditions [1]. This finding was part of a broader study that also identified gentisein (1,3,7-trihydroxyxanthone), gentisin, isogentisin, 1,3,7-trimethoxyxanthone, desmethylbellidifolin, bellidifolin, and dimethylbellidifolin as mutagenic, establishing that substitution on the xanthone core—particularly at positions 1, 3, and 7—introduces genotoxic liability absent in the parent scaffold [1].

Mutagenicity Ames test Genotoxicity Safety screening

Ulcerative Colitis Fibrosis Activity: Equivalence with Three Other Xanthones from Gentianopsis paludosa

In a pharmacodynamic active components study of Tibetan medicine Gentianopsis paludosa, 1-hydroxy-3,7-dimethoxyxanthone was one of four monomeric xanthones (alongside 1,8-dihydroxy-3,7-dimethoxyxanthone, 1-hydroxy-3,7,8-trimethoxyxanthone, and 1,7-dihydroxy-3,8-dimethoxyxanthone) that demonstrated significant equivalence in therapeutic effect on ulcerative colitis fibrosis [1]. The study evaluated these compounds based on pharmacodynamic indexes related to intestinal diarrhea and inflammatory symptoms associated with UC fibrosis, and all four xanthones exhibited comparable bioactivity, suggesting that the core 3,7-dimethoxy-substituted xanthone scaffold—rather than a specific regioisomer—drives this particular pharmacological outcome [1].

Ulcerative colitis Fibrosis Gentianopsis paludosa Tibetan medicine

Cytotoxic Inactivity in Pancreatic Cancer Models Contrasts with Gentisein's Anti-Leukemic Profile

When tested against human pancreatic cancer cell lines SW1990 and BxPC-3, 1-hydroxy-3,7-dimethoxyxanthone (compound 6) showed no obvious cytotoxic effect at a high concentration of 50 μmol/L, alongside swerchirin, decussatin, methylswertianin, and 1-hydroxy-3,5-dimethoxyxanthone, all of which were inactive in these models [1]. This contrasts sharply with the closely related compound gentisein (1,3,7-trihydroxyxanthone), which exhibits cytotoxicity against K562 chronic multiple leukemia cells (IC50 = 102 μM), drug-sensitive HL-60 acute promyelocyte leukemia cells (IC50 = 90.9 μM), and multidrug-resistant HL-60/DOX cells (IC50 = 88.3 μM) [2]. The substitution of 3,7-methoxy groups in the target compound for the 3,7-hydroxy groups in gentisein thus correlates with a loss of anti-leukemic activity at comparable concentrations, defining a clear chemotype-specific cytotoxicity profile [2].

Cytotoxicity Pancreatic cancer Leukemia Cancer cell lines

O-Glycoside Natural Occurrence: The Aglycone of Polygalaxanthone IV Enables Unique Glycosylation-Based Solubility and Bioavailability Modulation

1-Hydroxy-3,7-dimethoxyxanthone serves as the aglycone core of polygalaxanthone IV (6-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl]-1-hydroxy-3,7-dimethoxyxanthone), a xanthone O-glycoside isolated from the roots of Polygala tenuifolia [1]. The glycosylation at the 6-position introduces a disaccharide moiety that fundamentally alters the physicochemical properties relative to the free aglycone: the glycoside exhibits significantly enhanced aqueous solubility compared to the aglycone (predicted logP 3.10 and topological polar surface area of 65.00 Ų for the aglycone versus substantially higher TPSA for the diglycoside) [2]. This glycosylation pattern is not universal among co-occurring xanthones; for instance, polygalaxanthone V features a 1,3-dihydroxy-7-methoxy substitution pattern on its aglycone, demonstrating regiospecific glycosylation that depends on the availability of the 6-OH position [1].

Xanthone glycoside Polygalaxanthone IV Polygala tenuifolia Natural product glycosylation

Optimal Application Scenarios for 1-Hydroxy-3,7-dimethoxyxanthone Based on Comparative Evidence


Antifungal Drug Discovery Scaffold Optimization Against Azole-Resistant Candida Strains

Based on the demonstrated in silico binding affinity advantage over fluconazole (−8.8 vs. −8.3 kcal/mol) and engagement of the resistance-associated Tyr-132 residue in sterol-14-α-demethylase [1], 1-hydroxy-3,7-dimethoxyxanthone is best positioned as a starting scaffold for medicinal chemistry optimization targeting azole-resistant Candida infections. Its moderate in vitro MIC of 200 μg/mL against C. parapsilosis [2] indicates that the core scaffold requires structural elaboration—potentially at the 8-position given the 8-fold potency gain observed with the 8-methoxy analog—to achieve clinically relevant antifungal concentrations. The compound's differentiated binding mode relative to fluconazole supports its use in fragment-based or structure-guided design campaigns where overcoming existing azole resistance mechanisms is the primary objective.

Regioisomer-Selective SAR Studies of Tetraoxygenated Xanthones in Inflammation Models

The finding that four monomeric xanthones from Gentianopsis paludosa—including 1-hydroxy-3,7-dimethoxyxanthone—exhibit equivalent therapeutic effects on ulcerative colitis fibrosis [1] establishes this compound as a suitable reference standard for comparative pharmacological studies aimed at deconvoluting which specific structural features (hydroxy position, methoxy count, or overall lipophilicity) drive anti-fibrotic activity. Its co-occurrence with 1,8-dihydroxy-3,7-dimethoxyxanthone and 1,7-dihydroxy-3,8-dimethoxyxanthone in the same plant source [2] facilitates direct head-to-head comparisons using identical extraction, purification, and assay protocols, eliminating batch-to-batch variability that confounds cross-study comparisons.

Glycosylation Chemistry and Prodrug Design Using the Polygalaxanthone IV Aglycone Platform

1-Hydroxy-3,7-dimethoxyxanthone's natural occurrence as the aglycone of polygalaxanthone IV—a 6-O-diglycoside from Polygala tenuifolia [1]—makes it uniquely valuable for glycosylation-focused research. Unlike regioisomers such as 1-hydroxy-3,5-dimethoxyxanthone which lack the 6-OH glycosylation site, this compound enables systematic investigation of how sugar attachment at position 6 modulates solubility (from predicted logP 3.10 for the aglycone to substantially lower values for the glycoside), membrane permeability, and target engagement. This scenario is particularly relevant for natural product groups studying traditional Chinese medicine formulations containing Polygala tenuifolia, where the glycoside-to-aglycone metabolic conversion may be critical for in vivo activity [1].

Genotoxicity-Aware Chemical Biology Tool Compound with Documented Safety Boundaries

Given the documented mutagenicity of 1-hydroxy-3,7-dimethoxyxanthone in the Ames test across multiple S. typhimurium strains [1], this compound is most appropriately deployed as a chemical biology probe in experimental systems where genotoxicity is either irrelevant (e.g., in vitro biochemical assays, cell-free systems) or explicitly part of the research question (e.g., studying DNA damage response pathways). Its established mutagenicity profile, contrasted with the non-mutagenic unsubstituted xanthone [1], provides a well-defined safety boundary that responsible researchers can document in their experimental protocols, avoiding the ambiguity associated with compounds of unknown genotoxic potential.

Quote Request

Request a Quote for 1-Hydroxy-3,7-dimethoxyxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.